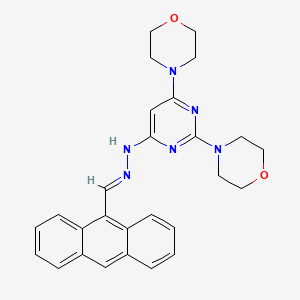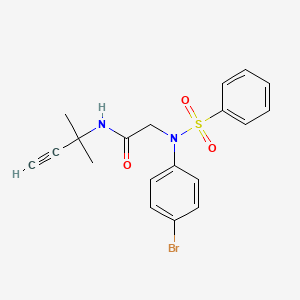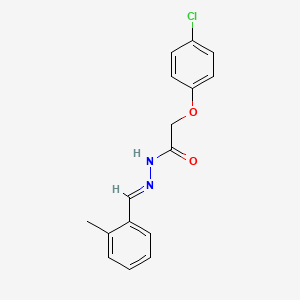![molecular formula C10H20N2O2 B3862029 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide
説明
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as MEP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for various applications in the field of biotechnology.
作用機序
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide can alter the expression of certain genes and potentially lead to new treatments for diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide can have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis (cell death) in certain cancer cells, and to reduce inflammation in animal models of arthritis. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide in lab experiments is its specificity. Because it targets a specific enzyme (HDACs), it can be used to study the function of these enzymes in cells and tissues. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide. One area of interest is the development of new drugs and therapies based on 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide. For example, researchers are investigating the use of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide as a treatment for cancer, neurodegenerative diseases, and other conditions. Additionally, there is ongoing research into the mechanism of action of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide and its effects on various cellular pathways. Finally, researchers are exploring new synthesis methods for 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide that could make it easier and more cost-effective to produce.
科学的研究の応用
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been studied for its potential use as a tool in scientific research. It has been shown to be a useful compound for studying the function of certain proteins and enzymes in cells. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been used in the development of new drugs and therapies for various diseases.
特性
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)10(13)11-3-4-12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWAKQHFPLJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)


![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)


![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)

![2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862021.png)


![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)